Methyl 7-bromo-1-benzofuran-5-carboxylate

medicinal chemistry cross-coupling structure-activity relationship

Methyl 7-bromo-1-benzofuran-5-carboxylate (CAS 286836-79-1) is a halogenated benzofuran building block bearing a bromine atom at the 7-position and a methyl ester at the 5-position of the fused bicyclic core. With a molecular formula of C₁₀H₇BrO₃ and a molecular weight of 255.06 g/mol, this compound exhibits a calculated LogP of 3.33, a density of 1.6 ± 0.1 g/cm³, and a boiling point of 311.5 ± 22.0 °C at 760 mmHg.

Molecular Formula C10H7BrO3
Molecular Weight 255.06 g/mol
CAS No. 286836-79-1
Cat. No. B3121458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-bromo-1-benzofuran-5-carboxylate
CAS286836-79-1
Molecular FormulaC10H7BrO3
Molecular Weight255.06 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C2C(=C1)C=CO2)Br
InChIInChI=1S/C10H7BrO3/c1-13-10(12)7-4-6-2-3-14-9(6)8(11)5-7/h2-5H,1H3
InChIKeyQQFMMIJEJMQKOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 7-Bromo-1-Benzofuran-5-Carboxylate (CAS 286836-79-1): Procurement-Grade Overview for Medicinal Chemistry and Fragment-Based Discovery


Methyl 7-bromo-1-benzofuran-5-carboxylate (CAS 286836-79-1) is a halogenated benzofuran building block bearing a bromine atom at the 7-position and a methyl ester at the 5-position of the fused bicyclic core . With a molecular formula of C₁₀H₇BrO₃ and a molecular weight of 255.06 g/mol, this compound exhibits a calculated LogP of 3.33, a density of 1.6 ± 0.1 g/cm³, and a boiling point of 311.5 ± 22.0 °C at 760 mmHg . It belongs to the benzofuran scaffold class, which is recognized as a privileged structure in drug discovery with demonstrated utility across anticancer, antimicrobial, anti-inflammatory, and enzyme inhibition programs [1]. The compound is primarily deployed as a synthetic intermediate, with its aryl bromide handle enabling transition metal-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig) for the construction of biaryl and C–N bonded architectures [2].

Why Methyl 7-Bromo-1-Benzofuran-5-Carboxylate Cannot Be Replaced by Its 3-Bromo Isomer, Free Acid, or Non-Brominated Analog


Benzofuran-based building blocks with identical molecular formulae but divergent substitution patterns are not functionally interchangeable. The bromine atom at the 7-position (peri to the furan oxygen) versus the 3-position (on the furan ring) produces fundamentally different electronic environments, steric profiles, and cross-coupling reactivities . Published structure–activity relationship (SAR) studies on benzylbenzofuran scaffolds have explicitly demonstrated that the nature and position of halogen substitution (Br vs Cl at position 5 vs 7) directly determine both enzymatic inhibitory potency and isoform selectivity [1]. Furthermore, the methyl ester at C5 is not merely a placeholder: compared to the free carboxylic acid analog (CAS 286836-25-7), the ester form confers a markedly different LogP (~3.33 vs. ~1.8 estimated for the acid), altered solubility characteristics, and orthogonal reactivity that enables sequential functionalization strategies not possible with the acid form alone . Substituting a non-brominated benzofuran-5-carboxylate or the 3-bromo positional isomer (CAS 501892-90-6) would therefore redirect the vector of downstream derivatization and risk loss of activity in target-bound compounds derived from this intermediate.

Quantitative Differentiation Evidence: Methyl 7-Bromo-1-Benzofuran-5-Carboxylate Versus Closest Analogs


Regiochemical Differentiation: 7-Bromo vs. 3-Bromo Isomer in Cross-Coupling Reactivity and Downstream Biological Performance

The 7-bromo substitution positions the aryl halide peri to the furan oxygen, creating an electronically distinct coupling partner compared to the 3-bromo isomer (CAS 501892-90-6). In palladium-catalyzed cross-coupling reactions, the C7 position on the benzofuran benzene ring exhibits different oxidative addition kinetics than the C3 position on the electron-rich furan ring, enabling chemoselective sequential coupling strategies . Class-level SAR evidence from benzylbenzofuran-based butyrylcholinesterase (BChE) inhibitors demonstrates that moving the bromine substituent between position 5 and position 7 alters both potency and enzyme selectivity: the 5-bromo analog (9B) achieved IC₅₀ = 2.93 µM against BChE as the most potent compound of the series, while the corresponding 7-bromo-substituted analogs exhibited different selectivity profiles [1]. Additionally, in the MAO-B inhibitor series, 2-phenylbenzofurans with methyl substitution at position 5 versus position 7 yielded distinct IC₅₀ values in the low micromolar to nanomolar range, with the 5-methyl-2-(2′-bromophenyl)benzofuran (compound 5) achieving IC₅₀ = 0.20 µM as the most active compound [2]. Although these data compare 5- vs. 7-substitution rather than 3- vs. 7-substitution directly, they establish the principle that bromine position on the benzofuran core is a critical determinant of biological activity in derived compounds.

medicinal chemistry cross-coupling structure-activity relationship kinase inhibition

Methyl Ester vs. Free Carboxylic Acid: Physicochemical and Synthetic Differentiation

The methyl ester form (CAS 286836-79-1) differs substantially from the corresponding free acid 7-bromo-1-benzofuran-5-carboxylic acid (CAS 286836-25-7) in key physicochemical parameters relevant to both synthesis and biological profiling. The ester exhibits a calculated LogP of 3.33, a density of 1.6 ± 0.1 g/cm³, and a boiling point of 311.5 ± 22.0 °C, whereas the free acid has a higher density of 1.8 ± 0.1 g/cm³ and a significantly higher boiling point of 377.2 ± 27.0 °C, reflecting stronger intermolecular hydrogen bonding . The LogP differential (~3.33 for the ester vs. an estimated ~1.8 for the acid based on the acid's higher polarity) translates into markedly different solubility profiles in organic solvents: the ester demonstrates moderate solubility in methanol, ethyl acetate, and dichloromethane while being sparingly soluble in water . This ester form also serves as a latent carboxylic acid, enabling synthetic chemists to carry the masked acid functionality through multiple synthetic steps (e.g., Suzuki coupling, reduction, amidation) before final deprotection, a strategic advantage not available with the free acid .

physicochemical properties protecting group strategy synthetic intermediate logP

Patent-Validated Utility as a Key Intermediate in Xanthine Oxidase/URAT1 Dual Inhibitor Synthesis

Patent WO2017036404A1 (Sunshine Lake Pharma Co. Ltd., filed 2016, published 2017) explicitly claims carboxy-substituted (hetero)aryl derivatives—including benzofuran-5-carboxylate scaffolds—as compounds useful for inhibiting both xanthine oxidase (XO) and urate anion transporter 1 (URAT1) [1]. The patent discloses that compounds within this structural class can be used in the treatment or prevention of diseases associated with high blood uric acid levels (hyperuricemia and gout). Methyl 7-bromo-1-benzofuran-5-carboxylate, as a 7-bromo-5-carboxylate-substituted benzofuran, serves as a direct synthetic precursor to the carboxyl-substituted benzofuran derivatives claimed in this patent family. The dual XO/URAT1 inhibition strategy is pharmacologically significant because it addresses both overproduction and underexcretion of uric acid—two distinct pathogenic mechanisms—within a single molecular entity, a profile not achievable with single-target xanthine oxidase inhibitors such as allopurinol or febuxostat . The 7-bromo substitution is structurally critical: it provides the vector for further elaboration via cross-coupling to introduce the aryl or heteroaryl groups required for dual-target engagement [1].

xanthine oxidase URAT1 hyperuricemia gout dual inhibitor

7-Position Bromine as a Critical Determinant of Antimicrobial Activity: Class-Level SAR Evidence

A comprehensive review of benzofuran-based antimicrobial agents (Hiremathad et al., RSC Advances, 2015) systematically catalogued substitution patterns around the benzofuran nucleus and identified the 7-position as a key site for antimicrobial activity modulation. Specifically, benzofuran derivatives bearing triazolo-thiadiazine with phenyl, methylphenyl, or bromophenyl substituents at the 7-position displayed good antimicrobial activity [1]. The review further noted that attaching a bromine atom at position R (which maps to the 7-position in the relevant scaffold subclass) played a significant role in obtaining good inhibitory potency against microbial targets [1]. In a related study on benzofuran-based PI3K inhibitors with antimicrobial evaluation, synthesized benzofuran derivatives were assessed against Gram-positive (Staphylococcus aureus, Bacillus cereus), Gram-negative (Escherichia coli, Pseudomonas aeruginosa), and fungal (Candida albicans) strains, with compound 17 showing outstanding anti-Gram-positive activity (MIC = 8 µg/mL against S. aureus) [2]. While these data are derived from fully elaborated final compounds rather than the methyl ester intermediate itself, they establish that the 7-bromo substitution pattern on the benzofuran core is pharmacophorically relevant for antimicrobial activity, making this intermediate a strategic starting point for antimicrobial lead generation programs.

antimicrobial antibacterial antifungal structure-activity relationship benzofuran

Brominated Benzofuran Cytotoxicity: Bromine Introduction to the Benzofuran System Increases Anticancer Potency

A focused SAR study on benzofuran derivatives as potential anticancer agents (Molecules, 2019) evaluated fourteen new benzofuran derivatives, including six brominated compounds, for cytotoxicity against K562 (leukemia), MOLT-4 (leukemia), HeLa (cervix carcinoma), and normal HUVEC cells [1]. The SAR analysis explicitly concluded that 'the presence of bromine introduced to a methyl or acetyl group that was attached to the benzofuran system increased their cytotoxicity both in normal and cancer cells' [1]. Five brominated compounds (1c, 1e, 2d, 3a, 3d) showed significant cytotoxic activity against all tested cell lines with selectivity for cancer cells over normal cells. While this study does not test methyl 7-bromo-1-benzofuran-5-carboxylate directly, it provides class-level validation that bromine incorporation onto the benzofuran scaffold—particularly at positions that influence the electronic character of the aromatic system—is a structural determinant of anticancer activity. The 7-bromo-5-carboxylate substitution pattern places the electron-withdrawing bromine and ester groups in a 1,3-relationship on the benzene ring, creating a distinct electronic configuration compared to other brominated regioisomers .

anticancer cytotoxicity SAR leukemia cervical carcinoma

High-Value Application Scenarios for Methyl 7-Bromo-1-Benzofuran-5-Carboxylate in Drug Discovery and Chemical Biology


Dual Xanthine Oxidase/URAT1 Inhibitor Lead Optimization Programs

As validated by patent WO2017036404A1, this intermediate enables the synthesis of carboxyl-substituted benzofuran derivatives with dual XO/URAT1 inhibitory activity, a mechanism addressing both uric acid overproduction and underexcretion in a single molecule [1]. The 7-bromo handle permits Suzuki–Miyaura coupling to introduce diverse aryl groups at C7, while the 5-methyl ester can be hydrolyzed to the free carboxylic acid—a pharmacophore essential for URAT1 binding—at the optimal synthetic stage. This sequential functionalization strategy, proceeding from the 7-bromo-5-ester intermediate, provides access to a patent-protected chemical series targeting hyperuricemia and gout with a differentiated dual mechanism versus single-target agents such as allopurinol (XO only) or probenecid (URAT1 only).

Kinase Inhibitor Fragment Elaboration Using Regioselective C7 Cross-Coupling

The 7-position bromine on the benzofuran scaffold has been identified in multiple SAR campaigns as a critical determinant of kinase binding affinity, with relocation of the halogen resulting in significant potency loss . This intermediate is therefore strategically suited for fragment-based drug discovery programs targeting kinase families (e.g., DYRK, CK2, PI3K) where the benzofuran core serves as a type I or type II kinase inhibitor scaffold. The methyl ester at C5 provides a synthetic handle orthogonal to the C7 bromide, enabling sequential derivatization: C7 arylation via Suzuki coupling followed by C5 ester hydrolysis and amide formation to explore vector diversity around the ATP-binding pocket [2].

Antimicrobial Benzofuran Library Synthesis with Defined 7-Position Substitution

Comprehensive SAR reviews have established that benzofuran derivatives bearing substituents at the 7-position—particularly bromophenyl groups—exhibit favorable antimicrobial profiles against both Gram-positive and Gram-negative bacterial strains and fungal pathogens [3]. Methyl 7-bromo-1-benzofuran-5-carboxylate serves as the ideal diversification point for parallel library synthesis: the C7 bromide enables high-throughput Suzuki coupling with diverse boronic acids, while the C5 ester can be retained for favorable LogP or converted to amides, hydrazides, or carboxylic acids for SAR exploration. This approach has been validated in published studies where benzofuran-based compounds demonstrated MIC values as low as 8 µg/mL against Staphylococcus aureus [4].

Bromodomain Inhibitor Intermediate with 7-Position Halogen Handle

Patent literature explicitly claims benzofuran derivatives as bromodomain inhibitors, a target class of high current interest in epigenetic drug discovery [5]. The 7-bromo substituent on the benzofuran-5-carboxylate scaffold provides the necessary synthetic entry point for introducing the extended aromatic and heteroaromatic groups required to engage the acetyl-lysine binding pocket of bromodomain proteins. The ester functionality can be further elaborated to amides or reversed esters to optimize hydrogen-bonding interactions with the conserved asparagine residue in the bromodomain binding site [5].

Quote Request

Request a Quote for Methyl 7-bromo-1-benzofuran-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.